GSK106 - 1652591-82-6

GSK106

Catalog Number: EVT-269754
CAS Number: 1652591-82-6
Molecular Formula: C24H28ClN5O
Molecular Weight: 438.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Useful negative control for PAD4 inhibitors GSK-121 and GSK-484. Does not inhibit PAD4 nor does it prevent the citrullination of PAD4 target proteins or the formation of neutrophil extracellular traps in mouse or human neutrophils (IC50s > 100 µM).
Protein arginine deiminase 4 (PAD4) mediates the transformation of protein arginine into citrulline. Citrullination of proteins has normal roles in gene regulation and pathological roles in immunological and inflammatory diseases. GSK106 is an inactive control for the selective PAD4 inhibitors, GSK484 and GSK199.2 It does not inhibit PAD4 nor does it prevent the citrullination of PAD4 target proteins or the formation of neutrophil extracellular traps in mouse or human neutrophils (IC50s > 100 µM). See the Structural Genomics Consortium (SGC) website for more information on both GSK484 and GSK106.
GSK106 is a negative control compound used in binding and functional assays for PAD4 inhibitors.
Overview

GSK106 is a compound developed as a control molecule in research related to protein arginine deiminase type 4 (PAD4). It serves as a negative control for GSK484, which is a potent inhibitor of PAD4 with an IC50 value of 50 nM. GSK106 itself has an IC50 greater than 100 µM, indicating its lower affinity for PAD4. The significance of GSK106 lies in its role in confirming the specificity of PAD4 inhibitors, particularly in studies involving citrullination processes that affect various biological functions and diseases, including rheumatoid arthritis and cancer .

Source and Classification

GSK106 is classified as a small molecule chemical probe targeting the PAD4 enzyme. It has been synthesized and characterized by the Structural Genomics Consortium and GlaxoSmithKline as part of efforts to understand the biochemical roles of PADs in cellular processes . The compound is utilized primarily in biochemical research settings to explore the mechanisms of PAD4 and its implications in disease pathology.

Synthesis Analysis

Methods

Technical Details

The synthesis likely includes steps such as:

  • Formation of the benzimidazole core through condensation reactions.
  • Introduction of substituents that enhance solubility and binding affinity.
  • Purification processes such as recrystallization or chromatography to isolate the final product.

The exact conditions (solvents, temperatures, reaction times) would depend on the specific synthetic pathway chosen by researchers.

Molecular Structure Analysis

Structure

GSK106 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its binding properties. Its structural formula can be represented using various notations such as SMILES or InChI:

  • SMILES: CCN1C(C2=NC3=CC=C(C(N4CCCC(N)C4)=O)C=C3N2C)=CC5=C1C=CC=C5
  • InChI: InChI=1S/C24H27N5O/c1-3-29-20-9-5-4-7-16(20)13-22(29)23-26-19-11-10-17(14-21(19)27(23)2)24(30)28-12-6-8-18(25)15-28/h4-5,7,9-11,13-14,18H,3,6,8,12,15,25H2,1-2H3 .

Data

The molecular weight of GSK106 is approximately 423.51 g/mol. Its structural features include nitrogen heterocycles which are crucial for its interaction with PAD4.

Chemical Reactions Analysis

Reactions

GSK106 does not participate actively in catalysis but serves as a competitive inhibitor. Its primary role is to bind to PAD4 without eliciting significant biological activity itself. This characteristic allows researchers to differentiate between effects caused by active inhibitors like GSK484 and those observed with GSK106.

Technical Details

The binding interactions between GSK106 and PAD4 involve:

  • Hydrogen bonding with key residues within the active site.
  • Steric hindrance that prevents effective substrate binding compared to more potent inhibitors .
Mechanism of Action

GSK106 functions primarily as a competitive inhibitor of PAD4. By occupying the active site or influencing its conformation, it prevents the enzyme from catalyzing the deimination of arginine residues into citrulline. This inhibition is crucial for understanding the enzyme's role in various pathophysiological conditions.

Process and Data

The mechanism involves:

  1. Binding: GSK106 binds reversibly to PAD4.
  2. Inhibition: The presence of GSK106 alters the enzyme's ability to process substrates effectively.
  3. Impact on Citrullination: By inhibiting PAD4 activity, GSK106 indirectly influences downstream effects such as histone modifications and immune responses .
Physical and Chemical Properties Analysis

Physical Properties

GSK106 is typically a solid at room temperature with moderate solubility in organic solvents. Its melting point and specific solubility data are often determined during characterization but are not specified in the available literature.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions.
  • Reactivity: Limited reactivity due to its designed structure aimed at specific interactions with PAD4 rather than broad reactivity.

Relevant data on solubility and stability can be derived from empirical studies conducted during its development phase .

Applications

GSK106 is primarily used in scientific research focusing on:

  • Understanding PAD4 Functionality: As a control compound in experiments assessing the role of PAD4 in diseases.
  • Investigating Citrullination Processes: Providing insights into how citrullination affects cellular functions and contributes to autoimmune diseases like rheumatoid arthritis.
Introduction to GSK106 in the Context of PAD4 Research

Protein Arginine Deiminase IV (PAD4) as a Therapeutic Target

Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational citrullination of arginine residues in proteins, converting them to citrulline. This process alters protein charge, structure, and function, impacting diverse physiological pathways, including gene regulation, apoptosis, and innate immunity via neutrophil extracellular trap (NET) formation [1] [5] [8]. Dysregulated PAD4 activity is implicated in autoimmune diseases like rheumatoid arthritis (RA), where aberrant citrullination generates autoantigens recognized by anti-citrullinated protein antibodies (ACPAs) [1] [3]. PAD4 overexpression is also linked to cancers (e.g., breast, lung) and neurodegenerative conditions [5] [8]. Structurally, PAD4 is a 663-residue enzyme with an N-terminal nuclear localization signal and a C-terminal catalytic domain. Its active site features a U-shaped channel anchored by residues Cys645, His471, Asp350, and Asp473, which collectively facilitate substrate binding and catalysis [1] [6] [8]. Unlike other PAD isoforms, PAD4 forms a head-to-tail homodimer stabilized by hydrophobic interactions and salt bridges (e.g., R8/D547), with dimerization essential for full activity [8].

Table 1: Key PAD Isoforms and Their Biological Roles

IsoformTissue DistributionPrimary FunctionsDisease Associations
PAD1Epidermis, uterusSkin keratinization, apoptosisPsoriasis
PAD2Brain, muscle, secretory glandsMyelin formation, inflammationMultiple sclerosis, RA
PAD3Hair folliclesHair keratin citrullination
PAD4Granulocytes, immune cellsNETosis, histone citrullinationRA, lupus, cancer
PAD6Oocytes, embryonic cellsEmbryonic developmentInfertility

Role of Small-Molecule Inhibitors in PAD4 Modulation

Small-molecule PAD4 inhibitors are essential tools for probing the enzyme’s pathological mechanisms and developing therapeutics. They fall into two classes:

  • Covalent inhibitors (e.g., Cl-amidine, F-amidine): Feature a reactive haloacetamidine warhead that irreversibly alkylates Cys645 in the PAD4 active site. While potent, they lack isoform selectivity and target multiple PADs [5] [6] [9].
  • Non-covalent inhibitors (e.g., GSK199, GSK484): Reversibly bind PAD4, often with high selectivity. GSK484, for example, inhibits PAD4 with an IC₅₀ of 50 nM in low-calcium conditions by stabilizing a unique β-hairpin conformation in residues 633–645, which occludes the substrate-binding cleft [3] [8].

Selective inhibition is critical due to the distinct roles of PAD isoforms. Pan-PAD inhibitors like Cl-amidine can disrupt multiple physiological pathways, whereas PAD4-specific agents (e.g., GSK484) minimize off-target effects [5] [8].

Table 2: Classes of PAD4 Inhibitors and Their Properties

Inhibitor ClassExamplesMechanismSelectivityLimitations
CovalentCl-amidine, F-amidineIrreversible alkylation of Cys645Low (pan-PAD)Off-target effects, toxicity
Non-covalentGSK199, GSK484Reversible binding to calcium-free PAD4High (PAD4-selective)Reduced potency at high Ca²⁺
Inactive controlGSK106No inhibitionInertUsed for experimental validation

GSK106: Structural and Functional Classification as a Negative Control Compound

GSK106 (CAS: 1652591-82-6; molecular formula: C₂₄H₂₈ClN₅O; MW: 437.97 g/mol) is a structurally optimized negative control compound for PAD4 inhibitor studies. It shares a core benzimidazole-indole scaffold with active inhibitors like GSK199 but differs by a single methyl group on the aminopiperidine moiety and lacks the methoxy group on benzimidazole present in GSK199 [1] [3] [7]. This methylation prevents a critical hydrogen bond between the aminopiperidine nitrogen and the backbone NH of Asn585 in the PAD4 active site—an interaction essential for enzymatic inhibition [3] [7]. Consequently, GSK106 exhibits no inhibitory activity against PAD4 (IC₅₀ >100 μM) or other PAD isoforms [7] [9].

Functionally, GSK106 serves three key roles:

  • Experimental Validation: Controls for off-target effects in cellular assays (e.g., NETosis), where active inhibitors like GSK484 reduce citrullination, while GSK106 does not [3] [8].
  • Selectivity Confirmation: Verifies that observed phenotypes (e.g., reduced cytokine release) are due to PAD4 inhibition rather than non-specific compound effects [3].
  • Structural Probe: Clarifies structure-activity relationships (SAR) by highlighting the necessity of unsubstituted amines for PAD4 inhibition [1] [7].

Table 3: Structural and Functional Comparison of GSK106 and GSK199

PropertyGSK106GSK199Functional Consequence
Aminopiperidine moietyMethylated nitrogenUnsubstituted primary amineGSK106 cannot form H-bond with Asn585
Benzimidazole groupUnsubstitutedMethoxy substitutionReduced hydrophobic packing with Phe634
Indole moietyNo nitrogen substitutionNitrogen substitutionAltered binding pocket occupancy
PAD4 inhibition (IC₅₀)>100 μM200 nM (low Ca²⁺)GSK106 is functionally inert
Cellular NETosis inhibitionNo effectSignificant suppressionConfirms on-target GSK199 activity

GSK106 is commercially available as an off-white to light yellow solid, soluble in DMSO (100 mg/mL), and stored at –20°C under moisture-free conditions [2] [7] [9]. Its well-characterized inertness makes it indispensable for rigorous target validation in PAD4 research.

Properties

CAS Number

1652591-82-6

Product Name

GSK106

IUPAC Name

(3-aminopiperidin-1-yl)-[2-(1-ethylindol-2-yl)-3-methylbenzimidazol-5-yl]methanone;hydrochloride

Molecular Formula

C24H28ClN5O

Molecular Weight

438.0 g/mol

InChI

InChI=1S/C24H27N5O.ClH/c1-3-29-20-9-5-4-7-16(20)13-22(29)23-26-19-11-10-17(14-21(19)27(23)2)24(30)28-12-6-8-18(25)15-28;/h4-5,7,9-11,13-14,18H,3,6,8,12,15,25H2,1-2H3;1H

InChI Key

VRPFLFUQMWOJAT-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C=C1C3=NC4=C(N3C)C=C(C=C4)C(=O)N5CCCC(C5)N.Cl

Solubility

Soluble in DMSO

Synonyms

GSK106; GSK-106; GSK 106;

Canonical SMILES

CCN1C2=CC=CC=C2C=C1C3=NC4=C(N3C)C=C(C=C4)C(=O)N5CCCC(C5)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.